3,3-Difluoro-1-propylpiperidin-4-ol hydrochloride
Description
Properties
IUPAC Name |
3,3-difluoro-1-propylpiperidin-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO.ClH/c1-2-4-11-5-3-7(12)8(9,10)6-11;/h7,12H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBENLOZMLHJFIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(C(C1)(F)F)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-propylpiperidin-4-ol hydrochloride typically involves the following steps:
Starting Materials: Piperidine and appropriate fluorinating agents are used as starting materials.
Fluorination: The piperidine ring is fluorinated to introduce the difluoro groups.
Alkylation: The fluorinated piperidine undergoes alkylation with propyl bromide to introduce the propyl group.
Hydroxylation: The resulting compound is hydroxylated to introduce the hydroxyl group at the 4-position.
Acidification: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-1-propylpiperidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or the propyl group.
Substitution: The fluorine atoms or the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Piperidone derivatives.
Reduction: Piperidine derivatives with fewer fluorine atoms.
Substitution: Derivatives with different functional groups replacing the fluorine or hydroxyl groups.
Scientific Research Applications
Medicinal Chemistry
3,3-Difluoro-1-propylpiperidin-4-ol hydrochloride has been investigated for its potential as a therapeutic agent in various medical conditions. Its structural features suggest possible interactions with neurotransmitter systems, particularly dopamine receptors.
Case Studies :
- Dopamine Modulation : Research indicates that compounds with similar structures can act as modulators of dopamine neurotransmission. This is particularly relevant in treating disorders such as schizophrenia and Parkinson's disease where dopamine dysregulation is a key factor .
Pharmacological Studies
The compound has been evaluated for its pharmacological properties, including:
- Antidepressant Effects : Preliminary studies suggest that it may exhibit antidepressant-like effects in animal models by influencing serotonin and norepinephrine pathways.
- Neuroprotective Properties : There are indications that it may protect neuronal cells from oxidative stress, making it a candidate for further research in neurodegenerative diseases.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which 3,3-Difluoro-1-propylpiperidin-4-ol hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 3,3-Difluoro-1-propylpiperidin-4-ol hydrochloride with key analogs:
Key Observations:
- Fluorine Substitution : The difluoro group in the target compound reduces polarity compared to hydroxyl or methyl substituents, as seen in 3-Methylpiperidin-4-ol hydrochloride (similarity 0.93) . This may lower aqueous solubility but enhance lipid membrane penetration .
- Salt Form : Hydrochloride salts, such as those in metformin ODTs () and cefotiam hydrochloride (), improve stability and formulation compatibility .


Pharmacological Implications
- Target Affinity: Fluorine atoms can enhance binding to hydrophobic pockets in targets like GPCRs or kinases, as seen in ozenoxacin-d3 HCl () .
- Metabolic Stability : The difluoro substitution likely reduces oxidative metabolism, similar to 3,3-Difluoropyrrolidine hydrochloride (CAS 163457-23-6, similarity 0.69) .
Biological Activity
3,3-Difluoro-1-propylpiperidin-4-ol hydrochloride is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its effects in various biological contexts.
Chemical Structure and Properties
The chemical formula for this compound is C8H16ClF2NO. Its structure features a piperidine ring with two fluorine atoms at the 3-position and a propyl group at the 1-position, which may influence its interaction with biological targets.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:
- GABA Receptor Modulation : Many piperidine derivatives act as positive allosteric modulators of GABA_A receptors, potentially influencing neurotransmission and offering neuroprotective effects .
- Antitumor Activity : Analogous compounds have demonstrated inhibitory effects on specific kinases involved in cancer progression. For instance, structural modifications in related compounds have led to enhanced potency against cancer cell lines .
- Antimicrobial Properties : Some studies suggest that similar piperidine derivatives possess antimicrobial activity against various bacterial strains. The presence of halogen atoms has been linked to improved membrane permeability and docking energy, enhancing their efficacy against pathogens .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes critical for cellular processes, such as poly(ADP-ribose) polymerase (PARP), which plays a significant role in DNA repair mechanisms .
- Cell Cycle Regulation : By targeting specific kinases, these compounds can disrupt cell cycle progression in cancer cells, leading to reduced proliferation and increased apoptosis .
Case Studies
Several case studies highlight the therapeutic potential of piperidine derivatives:
- Cancer Treatment : A study involving a related compound demonstrated significant tumor growth inhibition in BRCA-deficient xenograft models. The compound was administered orally and showed a marked decrease in tumor size compared to controls .
- Neuroprotective Effects : In vitro studies have shown that certain piperidine analogs can enhance GABAergic transmission, suggesting potential applications in treating neurodegenerative disorders .
- Antimicrobial Efficacy : A comparative analysis of various piperidine derivatives indicated that those with fluorinated groups exhibited superior antibacterial activity against resistant strains of bacteria. This was confirmed through minimum inhibitory concentration (MIC) assays .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,3-Difluoro-1-propylpiperidin-4-ol hydrochloride, and how are intermediates characterized?
- Answer : A common synthetic route involves the alkylation of a piperidin-4-ol precursor with 1-bromopropane in the presence of a base (e.g., K₂CO₃), followed by fluorination using a reagent like DAST (diethylaminosulfur trifluoride). Intermediates are characterized via ¹H/¹³C NMR to confirm regioselectivity and IR spectroscopy to verify functional groups (e.g., hydroxyl, fluorine). For example, fluorination efficiency can be tracked by the disappearance of OH stretches (~3200–3600 cm⁻¹) in IR spectra .
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
- Answer :
- HPLC with UV detection (e.g., 206–254 nm) is used for purity assessment, targeting ≥98% with single impurities ≤0.5% .
- ¹H NMR in DMSO-d₆ or CDCl₃ confirms structural integrity, with specific attention to fluorine-induced splitting patterns (e.g., geminal difluoro groups show characteristic coupling constants).
- Chloride ion titration (e.g., using AgNO₃) validates the hydrochloride salt form .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Moisture-sensitive samples require desiccants (e.g., silica gel). Stability studies suggest avoiding prolonged exposure to temperatures >25°C, as degradation products (e.g., dehydrohalogenated analogs) may form .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound under varying reaction conditions?
- Answer : Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance fluorination efficiency compared to THF .
- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation kinetics .
- Temperature control : Fluorination at −20°C minimizes side reactions (e.g., ring-opening) .
- Post-reaction purification : Recrystallization from ethanol/water mixtures improves yield and purity .
Q. How should discrepancies in spectroscopic data (e.g., NMR or IR) be resolved during characterization?
- Answer :
- Cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals caused by fluorine coupling .
- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., incomplete fluorination intermediates) that may distort NMR integration .
- Reference standards : Compare with structurally analogous compounds (e.g., 3-Methyl-4-piperidone HCl) to validate chemical shifts .
Q. How can impurity profiles be analyzed and controlled during synthesis?
- Answer :
- For process-related impurities : Use HPLC-MS to identify byproducts (e.g., dealkylated derivatives) and adjust reaction stoichiometry .
- For residual solvents : Headspace GC-MS quantifies traces of DMF or acetonitrile, ensuring compliance with ICH guidelines (<500 ppm) .
- Crystallization optimization : Gradient cooling (e.g., −5°C/h) minimizes co-precipitation of impurities .
Q. What strategies are effective for studying the compound’s stability under accelerated degradation conditions?
- Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways (e.g., hydrolysis of the piperidine ring) .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C based on high-temperature degradation data .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s solubility in polar solvents?
- Answer : Solubility discrepancies often arise from crystallinity variations. Techniques include:
- Polymorph screening : Use XRPD to identify amorphous vs. crystalline forms, which affect solubility in water or ethanol .
- pH-solubility profiling : Adjust pH to 2–3 (hydrochloride salt form) for enhanced aqueous solubility compared to neutral conditions .
Q. Why do synthetic yields vary significantly across literature reports?
- Answer : Variability stems from:
- Fluorination efficiency : DAST purity and storage conditions (e.g., moisture content) critically impact reaction outcomes .
- Intermediate stability : Unstable intermediates (e.g., propylpiperidin-4-ol) may degrade if not handled under inert atmospheres .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


